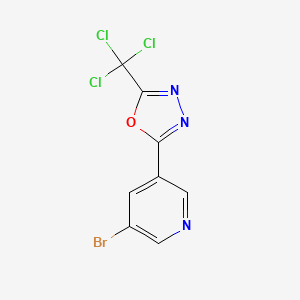

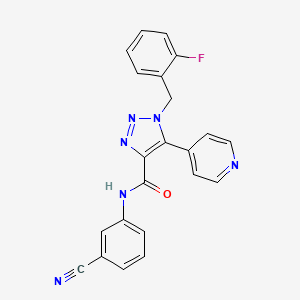

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The compound is a quinoline derivative with a bromine substituent and a phenyl group.

- It contains a conjugated system due to the presence of the acryloyl group.

- The molecular formula is C~24~H~18~BrNO~3~.

Synthesis Analysis

- The synthesis of this compound involves specific chemical reactions, but detailed information on the synthetic route is not readily available in the provided sources.

Molecular Structure Analysis

- The compound’s molecular structure includes a quinoline ring system, a bromine atom, and an acryloyl group.

- The E-isomer has a specific geometric arrangement around the double bond.

Chemical Reactions Analysis

- Specific chemical reactions involving this compound are not explicitly mentioned in the sources.

Physical And Chemical Properties Analysis

- The compound’s physical properties (melting point, solubility, etc.) are not specified.

- The chemical properties may involve reactivity with other compounds, but details are not given.

Applications De Recherche Scientifique

Synthesis and Anticancer Activities

Compounds similar to "(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one" have been studied for their anticancer activities. For instance, derivatives of quinazoline, which share structural similarities, have been synthesized and evaluated for their ability to inhibit kinase activities associated with cancer growth and development. Studies have shown that specific analogues can significantly inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), suggesting a potential pathway for therapeutic intervention in cancer treatment (Bridges et al., 1996).

Antioxidant Properties

Compounds containing bromophenol structures have been synthesized and evaluated for their antioxidant properties. Bromophenols, by virtue of their structural features, can exhibit effective radical scavenging activities. These properties make them candidates for research into protective agents against oxidative stress-related damages, which are implicated in various diseases and aging processes (Balaydın et al., 2010).

Synthesis and Biological Activity

The broader category of quinolinone derivatives, to which the compound is related, has been synthesized and assessed for a range of biological activities, including antimicrobial effects. Such compounds are explored for their potential in creating new therapeutic agents against various bacterial and fungal infections (Patel et al., 2006).

Photophysical Properties

Research into compounds with isoquinoline structures also delves into their photophysical properties, which have implications for developing materials with specific optical characteristics. For example, studies on bromo Re(I) complexes highlight the influence of structural modifications on luminescence and absorption properties, which are relevant in fields ranging from sensing to photodynamic therapy (Si et al., 2009).

Safety And Hazards

- The compound is considered hazardous due to its potential to cause skin and eye irritation.

- It may also cause respiratory irritation.

- Proper handling precautions are necessary.

Orientations Futures

- Further research could explore the compound’s biological activity, potential applications, and optimization of synthesis methods.

Please note that the requested comprehensive analysis relies on the available information, and additional research may be needed for a more detailed understanding. If you have any specific questions or need further clarification, feel free to ask! 😊

Propriétés

Numéro CAS |

392252-55-0 |

|---|---|

Nom du produit |

(E)-6-bromo-3-(3-(2,5-dimethoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one |

Formule moléculaire |

C26H20BrNO4 |

Poids moléculaire |

490.353 |

Nom IUPAC |

6-bromo-3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C26H20BrNO4/c1-31-19-10-13-23(32-2)17(14-19)8-12-22(29)25-24(16-6-4-3-5-7-16)20-15-18(27)9-11-21(20)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+ |

Clé InChI |

DERFKKXDWKCIOV-XYOKQWHBSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2734694.png)

![2-[[3-Cyano-7,7-dimethyl-4-(2-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]acetic acid](/img/structure/B2734703.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2734704.png)

![1-[(1,3-Oxazol-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2734706.png)

![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)

![3-oxo-N-(m-tolyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2734714.png)